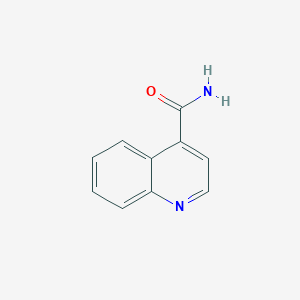
7-Epi-10-Desacetyl-Paclitaxel
Descripción general
Descripción
10-Deacetyltaxol es un derivado del paclitaxel, un agente anticancerígeno bien conocido. Es un compuesto taxano aislado de la corteza de los árboles de tejo, específicamente de la especie Taxus wallichiana. Este compuesto es significativo debido a su función como precursor en la semisíntesis del paclitaxel, que se utiliza en el tratamiento de varios cánceres, incluidos el cáncer de mama, ovario y pulmón .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 10-Deacetyltaxol puede sintetizarse a través de la bioconversión de 7-β-xilosil-10-deacetiltaxol utilizando cepas de levadura modificadas genéticamente. El proceso de bioconversión implica el uso de un gen de hidrolaza de glucosidos de Lentinula edodes, que facilita la eliminación del grupo xilosilo . Las condiciones de reacción incluyen el uso de dimetilsulfóxido, suplementos antiespumantes y concentraciones específicas de sustrato para optimizar el rendimiento .
Métodos de producción industrial: La producción industrial de 10-Deacetyltaxol involucra procesos de biocatálisis a gran escala. El proceso de bioconversión optimizado puede lograr altos rendimientos, con una eficiencia de bioconversión reportada del 93-95% en un volumen de reacción de 10 litros . Este método cierra la brecha entre la investigación básica y la utilización comercial, lo que lo hace factible para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: 10-Deacetyltaxol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado derivados reducidos.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio u óxido de cromo.
Reducción: Los reactivos comunes incluyen agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos o nucleófilos en condiciones específicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 10-Deacetyltaxol, que pueden utilizarse posteriormente en la síntesis de paclitaxel y otros compuestos relacionados .
Aplicaciones Científicas De Investigación
10-Deacetyltaxol tiene numerosas aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
10-Deacetyltaxol promueve la polimerización de la tubulina, una proteína que forma microtúbulos. Al estabilizar los microtúbulos, inhibe su despolimerización, lo que es esencial para la división celular. Este mecanismo conduce al arresto mitótico y la apoptosis en las células cancerosas, lo que lo convierte en un agente anticancerígeno eficaz . Los objetivos moleculares incluyen la tubulina y los microtúbulos, y las vías involucradas están relacionadas con la regulación del ciclo celular y la apoptosis .
Compuestos similares:
Paclitaxel: El compuesto madre, conocido por sus potentes propiedades anticancerígenas.
Docetaxel: Otro derivado de taxano con mecanismos de acción similares pero propiedades farmacocinéticas diferentes.
Cabazitaxel: Un nuevo derivado de taxano utilizado en el tratamiento del cáncer de próstata.
Unicidad: 10-Deacetyltaxol es único debido a su función como precursor en la semisíntesis del paclitaxel. Su capacidad de convertirse eficientemente en paclitaxel a través de la biocatálisis lo convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .
Comparación Con Compuestos Similares
Paclitaxel: The parent compound, known for its potent anticancer properties.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative used in the treatment of prostate cancer.
Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




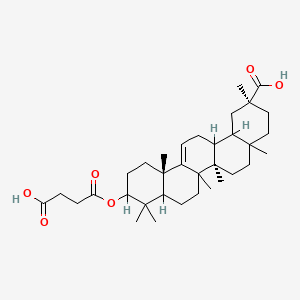
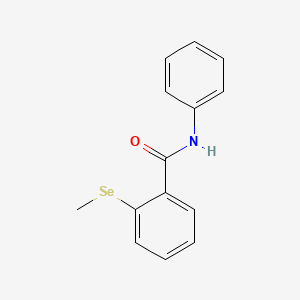
![2-[3,5-Dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]-5,8-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1229320.png)
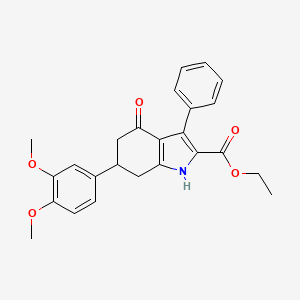
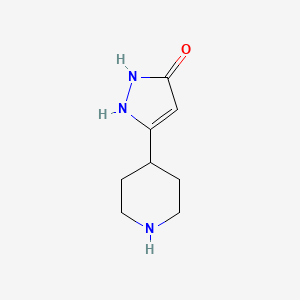

![N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B1229327.png)
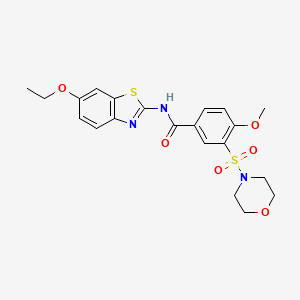
![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)
![5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one](/img/structure/B1229331.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
